molecular formula C18H15NO B12590886 7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one CAS No. 646511-55-9

7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one

Cat. No.: B12590886
CAS No.: 646511-55-9
M. Wt: 261.3 g/mol
InChI Key: ZNPCVQFIDPSAMU-UHFFFAOYSA-N
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Description

7-Phenyl-7-(pyridin-2-yl)bicyclo[221]hept-5-en-2-one is a chemical compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Diels-Alder reaction under controlled conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or alkanes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-en-5-one: Shares the bicyclic structure but lacks the phenyl and pyridinyl substituents.

    7-Phenylbicyclo[2.2.1]hept-5-en-2-one: Similar structure but without the pyridinyl group.

    7-(Pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one: Similar structure but without the phenyl group.

Uniqueness

7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one is unique due to the presence of both phenyl and pyridinyl groups, which can enhance its reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

646511-55-9

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

7-phenyl-7-pyridin-2-ylbicyclo[2.2.1]hept-5-en-2-one

InChI

InChI=1S/C18H15NO/c20-16-12-14-9-10-15(16)18(14,13-6-2-1-3-7-13)17-8-4-5-11-19-17/h1-11,14-15H,12H2

InChI Key

ZNPCVQFIDPSAMU-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC(C1=O)C2(C3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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